

Trimethylammonium Chloride- $^{13}\text{C}_3,\text{d}_9$: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Trimethylammonium chloride- $^{13}\text{C}_3,\text{d}_9$

Cat. No.: B12387239

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant metabolic pathways of **Trimethylammonium chloride- $^{13}\text{C}_3,\text{d}_9$** . This isotopically labeled compound serves as a critical internal standard for mass spectrometry-based quantitative analysis, particularly in the field of metabolomics.

Core Chemical Properties

Trimethylammonium chloride- $^{13}\text{C}_3,\text{d}_9$ is a stable isotope-labeled version of Trimethylammonium chloride, an endogenous metabolite. The incorporation of three Carbon-13 atoms and nine deuterium atoms results in a distinct mass shift, enabling its use as an internal standard to accurately quantify its unlabeled counterpart in complex biological matrices.

Property	Value	Source
Molecular Formula	$^{13}\text{C}_3\text{H}^{10}\text{ClN}$	--INVALID-LINK--
Molecular Weight	107.60 g/mol	--INVALID-LINK--, --INVALID-LINK--
Exact Mass	107.1167322 Da	--INVALID-LINK--
Monoisotopic Mass	107.1167322 Da	--INVALID-LINK--
CAS Number	2483824-12-8	--INVALID-LINK--
Isotopic Purity (^{13}C)	99%	--INVALID-LINK--
Isotopic Purity (D)	98%	--INVALID-LINK--
Appearance	White to slightly cream crystalline powder	--INVALID-LINK--
Solubility	Soluble in water and ethanol.	--INVALID-LINK--
Storage Temperature	2-30°C	--INVALID-LINK--

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

Trimethylammonium chloride- $^{13}\text{C}_3\text{,d}_9$ is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of trimethylamine (TMA), trimethylamine N-oxide (TMAO), and other related metabolites in biological samples such as plasma, serum, and urine. The following is a generalized experimental protocol synthesized from established methodologies for similar stable isotope-labeled internal standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for preparing plasma and serum samples for LC-MS analysis.

- Objective: To remove proteins that can interfere with the analysis and damage the LC column.

- Procedure:
 - To 100 μ L of plasma or serum, add 400 μ L of a precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of **Trimethylammonium chloride-13c3,d9**.
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography (LC)

- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like TMA and TMAO.
- Mobile Phase: A gradient elution with two solvents is typically employed.
 - Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.
 - Mobile Phase B: Acetonitrile with a small percentage of an acid (e.g., 0.1% formic acid).
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 μ L of the prepared sample supernatant.

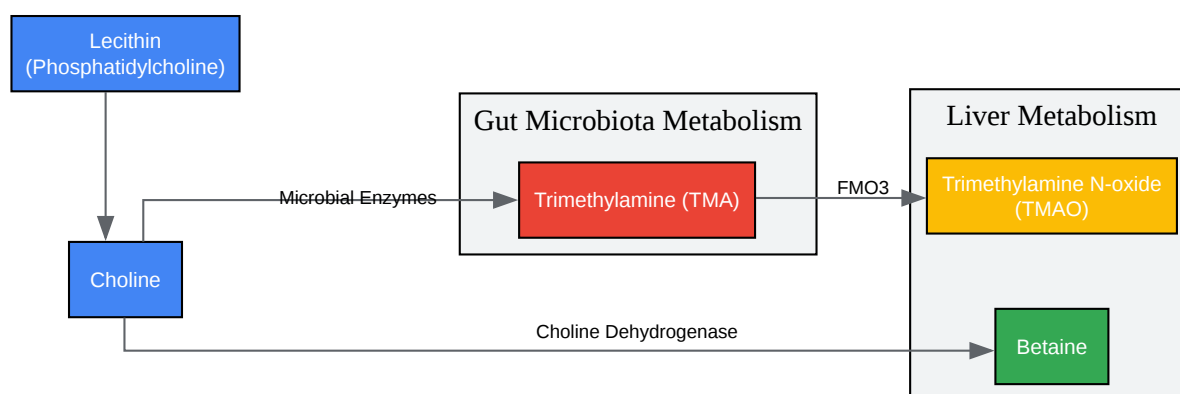
Tandem Mass Spectrometry (MS/MS)

- Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of the analytes.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

- For Trimethylammonium (unlabeled): The specific MRM transition would be determined by direct infusion of a standard solution.
- For **Trimethylammonium chloride-13c3,d9** (labeled): The precursor ion will be shifted by the mass of the incorporated isotopes. The product ion may or may not be shifted depending on the fragmentation pattern.

Signaling and Metabolic Pathways

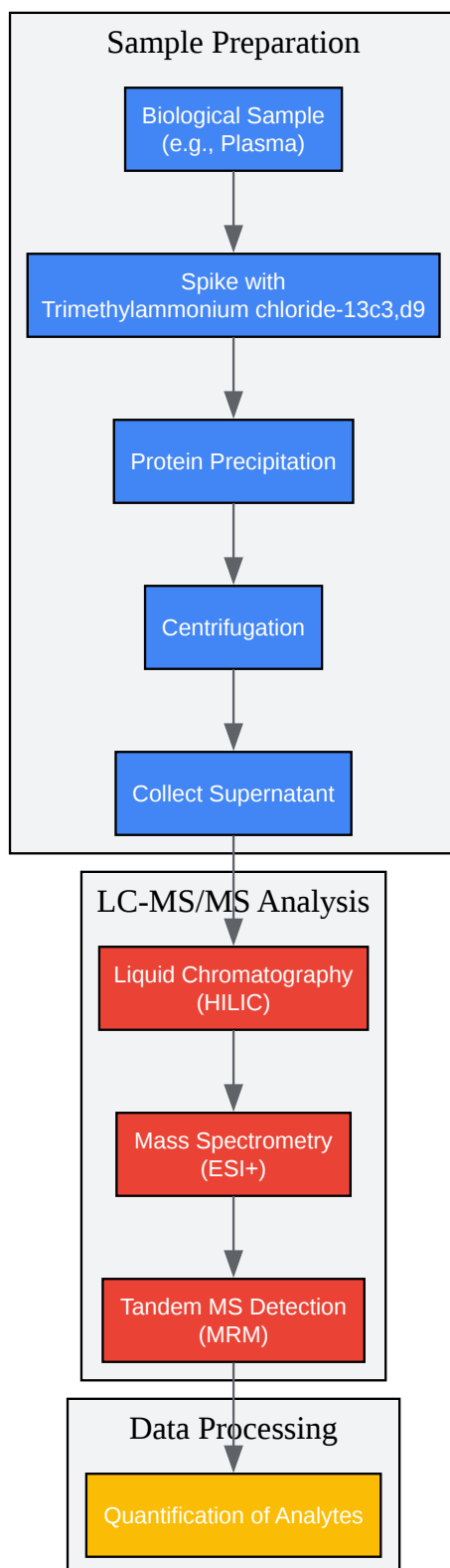
The unlabeled counterpart of **Trimethylammonium chloride-13c3,d9**, trimethylamine, is a key metabolite in several important biological pathways. Understanding these pathways is crucial for interpreting the results of metabolomic studies.



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Caption: Overview of Choline Metabolism and TMAO Formation.

This diagram illustrates the metabolic fate of dietary choline and lecithin. Gut microbiota metabolize choline into trimethylamine (TMA). TMA is then absorbed and transported to the liver, where the enzyme Flavin-containing monooxygenase 3 (FMO3) converts it into trimethylamine N-oxide (TMAO). Choline can also be converted to betaine in the liver.



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Caption: LC-MS/MS Experimental Workflow for Metabolite Quantification.

This workflow diagram outlines the key steps for quantifying metabolites using an isotopically labeled internal standard. The process begins with sample preparation, followed by LC-MS/MS analysis, and concludes with data processing for accurate quantification.

Conclusion

Trimethylammonium chloride-13c3,d9 is an indispensable tool for researchers in metabolomics and related fields. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the precise and accurate quantification of key metabolites involved in critical biological pathways. The methodologies and pathway information presented in this guide provide a solid foundation for the successful application of this compound in advanced scientific research.

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